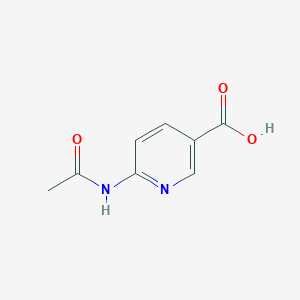

6-Acetamidonicotinic acid

CAS No.: 21550-48-1

Cat. No.: VC2319746

Molecular Formula: C8H8N2O3

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21550-48-1 |

|---|---|

| Molecular Formula | C8H8N2O3 |

| Molecular Weight | 180.16 g/mol |

| IUPAC Name | 6-acetamidopyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H8N2O3/c1-5(11)10-7-3-2-6(4-9-7)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11) |

| Standard InChI Key | RXSLHYTZMIUANX-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=NC=C(C=C1)C(=O)O |

| Canonical SMILES | CC(=O)NC1=NC=C(C=C1)C(=O)O |

Introduction

Chemical Structure and Properties

6-Acetamidonicotinic acid belongs to the family of nicotinic acid derivatives. Structurally, it consists of a pyridine ring with an acetamido group (-NHCOCH₃) at the 6-position and a carboxylic acid group (-COOH) at the 3-position. This arrangement of functional groups contributes to its chemical reactivity and applicability in organic synthesis.

Physical and Chemical Properties

Synthetic Applications and Importance

6-Acetamidonicotinic acid has emerged as an important synthetic precursor in medicinal chemistry, particularly in the development of compounds with therapeutic potential.

Role in Pharmaceutical Synthesis

This compound serves as a key starting material in the synthesis of various bioactive molecules. Patent literature indicates its use in producing compounds with potential gastric antisecretory and antiulcer properties. For example, it has been used to synthesize 3-(6-amino nicotinamido)-1-ethyl pyrrolidine and other related compounds that demonstrate protection against restraint ulcers and ulcers provoked by aspirin .

Synthetic Pathways

Multiple synthetic pathways utilize 6-acetamidonicotinic acid as a precursor. One common approach involves:

-

Activation of the carboxylic acid group using reagents like ethyl chloroformate

-

Reaction with appropriate amines to form amide derivatives

-

Deprotection of the acetamido group to reveal the amino functionality

This sequence has been documented in patent literature for creating various pyridyl piperazine derivatives .

Research Applications and Development

6-Acetamidonicotinic acid has found applications in several research areas, primarily as a building block for compounds with therapeutic potential.

Medicinal Chemistry Applications

The compound has been utilized in the synthesis of various derivatives with potential medicinal properties:

Table 1: Compounds Synthesized from 6-Acetamidonicotinic Acid

Synthesis Process in Research

In pharmaceutical research, the synthetic utility of 6-acetamidonicotinic acid is demonstrated by its reaction with triethylamine and ethyl chloroformate in dimethylformamide. This process, followed by reaction with appropriate amines, produces various nicotinamide derivatives :

-

Activation: 6-acetamidonicotinic acid (0.08 mole) + triethylamine (0.16 mole) in dimethylformamide

-

Addition of ethyl chloroformate (0.16 mole) at 10°C for 2 hours

-

Coupling with amine component, such as 1-aminoethyl-4-(2-pyridyl)-piperazine

-

Isolation of the acetamido intermediate product

-

Deprotection under basic conditions (potassium hydroxide in ethanol)

This method has been successfully employed to synthesize compounds with potential therapeutic properties .

Relationship to Other Nicotinic Acid Derivatives

6-Acetamidonicotinic acid is part of a larger family of nicotinic acid derivatives that includes several compounds with established biological activities.

Comparative Analysis with Related Compounds

Table 2: Comparison of 6-Acetamidonicotinic Acid with Related Compounds

Structural Transformations

The acetamido group in 6-acetamidonicotinic acid functions as a protected amino group. Under basic or acidic conditions, it can be hydrolyzed to yield 6-aminonicotinic acid, which has its own spectrum of applications in pharmaceutical research .

Synthetic Methods and Derivatization

The synthesis and chemical transformations of 6-acetamidonicotinic acid represent important processes in pharmaceutical chemistry.

Chemical Transformations and Reactions

6-Acetamidonicotinic acid undergoes various chemical transformations, particularly in the context of medicinal chemistry:

-

Amide formation: Reaction of the carboxylic acid group with amines to form nicotinamide derivatives

-

Deprotection: Hydrolysis of the acetamido group to reveal the amino functionality

-

Esterification: Conversion of the carboxylic acid to various esters

These transformations have been utilized in patent literature to create compounds with potential pharmaceutical applications .

Recent Research Developments

Recent advancements in nicotinic acid derivative research have expanded the potential applications of compounds like 6-acetamidonicotinic acid.

Analytical Applications

The development of stable isotope-labeled nicotinic acid variants (such as nicotinic acid-13C6) for use as internal standards in mass spectrometry suggests potential analytical applications for labeled versions of 6-acetamidonicotinic acid in pharmaceutical and metabolic research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume